molecular formula C22H20ClN5O3 B2461812 2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899737-41-8

2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2461812
CAS RN: 899737-41-8
M. Wt: 437.88
InChI Key: HSYBHNNZOGLBMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, which might be related to the synthesis of your compound . The paper suggests that the reduction process can yield two expected diastereoisomers with high enantiomeric excess .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide an accurate analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex and would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific molecular structure. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) describes the synthesis of a series of pyrazolopyrimidines, which includes compounds structurally similar to the requested chemical. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antitumor Evaluation

El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7. This research highlights the potential of such compounds in cancer treatment (El-Morsy et al., 2017).

Antimicrobial and Anticancer Potential

Hafez et al. (2016) explored derivatives of pyrazolo[3,4-d]pyrimidine for their antimicrobial and anticancer activities. These compounds, which include structural analogs of the chemical , exhibited promising results against various cancer cell lines and microbial strains (Hafez et al., 2016).

Antioxidant Activity

A study by El‐Mekabaty (2015) involved synthesizing heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is similar to the structure of the requested compound. These compounds were evaluated for their antioxidant activities, providing potential applications in oxidative stress-related disorders (El‐Mekabaty, 2015).

Catalytic Applications

Miyashita et al. (1990) investigated the catalytic action of azolium salts in the aroylation of pyrazolo[3,4-d]pyrimidines. This research offers insights into the chemical reactivity and potential applications of pyrazolopyrimidine derivatives in catalysis and synthetic chemistry (Miyashita et al., 1990).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use or application. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific molecular structure and its intended use or application. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential safety and hazards .

Future Directions

The future directions for research or development involving this compound would likely depend on its intended use or application, as well as the results of any previous research or testing. Unfortunately, without more specific information, it’s difficult to provide an accurate analysis of the potential future directions .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-14-4-8-16(9-5-14)28-19-18(12-25-28)20(29)27(13-24-19)26-21(30)22(2,3)31-17-10-6-15(23)7-11-17/h4-13H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBHNNZOGLBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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